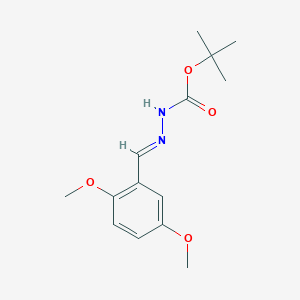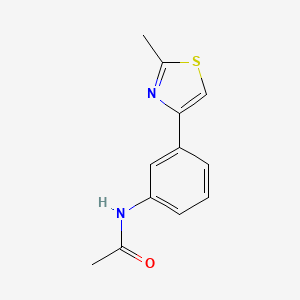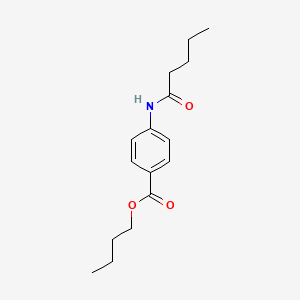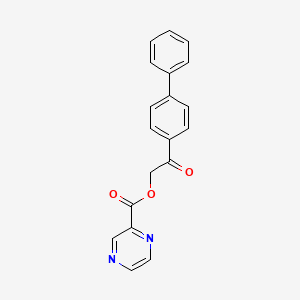
N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with bromophenyl and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromophenylmagnesium bromide with 2,2-bis(4-ethylphenyl)cyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide
- N-(3-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide
- N-(3-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of ethyl groups on the cyclopropane ring
Properties
Molecular Formula |
C26H26BrNO |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H26BrNO/c1-3-18-8-12-20(13-9-18)26(21-14-10-19(4-2)11-15-21)17-24(26)25(29)28-23-7-5-6-22(27)16-23/h5-16,24H,3-4,17H2,1-2H3,(H,28,29) |
InChI Key |
YSZOZQZBMJUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B11104484.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11104492.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)


![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11104522.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-nitrophenol](/img/structure/B11104526.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11104527.png)
![3,3'-Methanediylbis(6-{[(2-iodophenyl)carbonyl]amino}benzoic acid)](/img/structure/B11104530.png)
![5-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11104531.png)

![2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate](/img/structure/B11104535.png)
![3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11104540.png)
